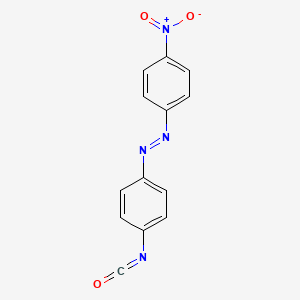
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond This particular compound features an isocyanate group and a nitro group attached to phenyl rings on either side of the diazene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene typically involves the following steps:
Formation of the Diazene Linkage: This can be achieved through the reaction of an appropriate hydrazine derivative with an oxidizing agent.
Introduction of the Isocyanate Group: This step involves the reaction of an amine group with phosgene or a phosgene substitute to form the isocyanate group.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically involving the use of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and isocyanation processes, with careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product is typically the corresponding amine.
Substitution: Products include ureas or carbamates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses would depend on further research.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene would depend on its specific interactions with molecular targets. Generally, compounds with isocyanate groups can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(4-Isocyanatophenyl)-2-(4-aminophenyl)diazene: Similar structure but with an amine group instead of a nitro group.
(E)-1-(4-Isocyanatophenyl)-2-(4-methylphenyl)diazene: Similar structure but with a methyl group instead of a nitro group.
Eigenschaften
CAS-Nummer |
157190-96-0 |
|---|---|
Molekularformel |
C13H8N4O3 |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
(4-isocyanatophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H8N4O3/c18-9-14-10-1-3-11(4-2-10)15-16-12-5-7-13(8-6-12)17(19)20/h1-8H |
InChI-Schlüssel |
YLHKYJAZLJOBPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C=O)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



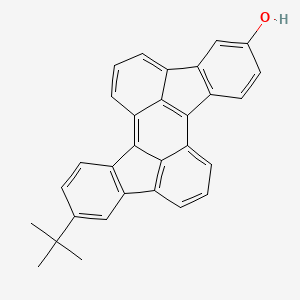

![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
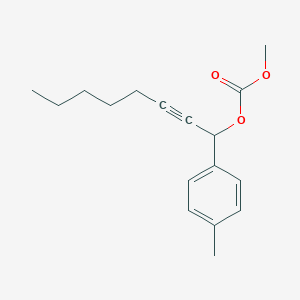
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
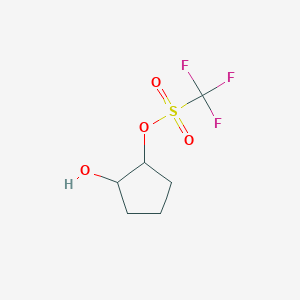
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
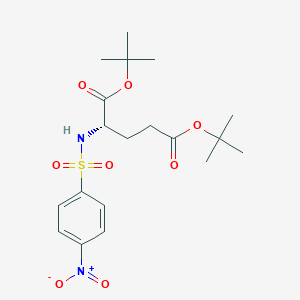
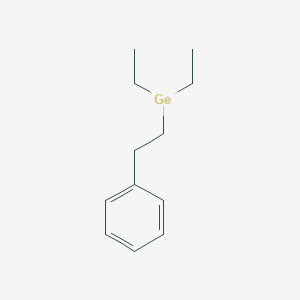
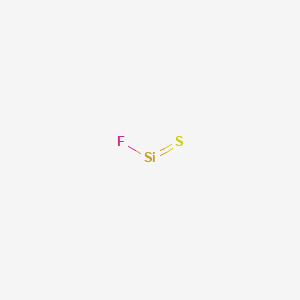
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
